2-Methyl-4-phenyl-1,2,4-triazole-3-thione
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Overview
Description
2-Methyl-4-phenyl-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
Similar compounds have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. The compound’s interaction with these enzymes can lead to enzyme inhibition or activation, affecting the metabolic pathways of other substances . Additionally, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has been shown to interact with proteins involved in oxidative stress responses, potentially enhancing the antioxidant defense mechanisms of cells .
Cellular Effects
The effects of 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress responses, leading to increased production of antioxidant enzymes . Moreover, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, particularly in pathways related to oxidative stress responses .
Dosage Effects in Animal Models
The effects of 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At high doses, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses and other metabolic pathways . Additionally, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake into cells and its distribution to various cellular compartments . Additionally, binding proteins can influence the localization and accumulation of 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione within tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has been observed to localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . The subcellular localization of the compound can also affect its interactions with other biomolecules, modulating its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione typically involves the cyclocondensation of hydrazides with carbon disulfide or ammonium thiocyanate. One common method includes the reaction of phenyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring . Another method involves the use of arylidene derivatives and trimethylsilyl isothiocyanate with sulfamic acid as a catalyst .
Industrial Production Methods
Industrial production methods for 1,2,4-triazoles often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to optimize reaction parameters and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: 4-Phenyl-1,2,4-triazoline-3,5-dione is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include disulfides, amines, and various substituted triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
2-Methyl-4-phenyl-1,2,4-triazole-3-thione can be compared with other similar compounds such as:
1,2,3-Triazoles: These compounds also exhibit diverse biological activities but differ in their chemical structure and reactivity.
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known antifungal agents that share the triazole core but have different substituents and pharmacological profiles.
Thiosemicarbazide-Triazole Hybrids: These hybrids have shown potent enzyme inhibitory activity and are being explored for their therapeutic potential.
Properties
IUPAC Name |
2-methyl-4-phenyl-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-11-9(13)12(7-10-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCIJGNSDRIHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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